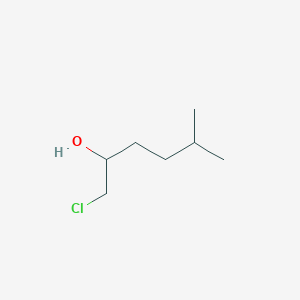

1-Chloro-5-methylhexan-2-ol

Description

Strategic Importance of Halogenated Alcohols in Chemical Synthesis

Halogenated alcohols, or halohydrins, are highly valuable intermediates in organic synthesis due to their bifunctional nature. The presence of both a hydroxyl group and a halogen atom allows for a wide range of chemical transformations, making them versatile building blocks for more complex molecules. chemistrywithdrsantosh.comalevelchemistryhelp.co.uk The conversion of alcohols to alkyl halides is a fundamental functional group transformation in organic chemistry. chemistrywithdrsantosh.com Since the hydroxyl group is a poor leaving group, it typically requires activation, often through protonation with a strong acid, before it can be substituted by a halide. unco.edumasterorganicchemistry.com

The strategic importance of these compounds lies in several key areas:

Versatile Intermediates : Alkyl halides, which can be synthesized from alcohols, are crucial precursors in numerous organic reactions. chemistrywithdrsantosh.comunco.edu

Nucleophilic Substitution : The halogen atom in a halohydrin is a good leaving group, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups. alevelchemistryhelp.co.uknih.gov

Formation of Epoxides : A primary application of halohydrins is their conversion to epoxides through an intramolecular Williamson ether synthesis. Treatment with a base causes the deprotonation of the alcohol, which then acts as a nucleophile, displacing the adjacent halide to form a three-membered ether ring.

Synthesis of Complex Molecules : Halogenated compounds are instrumental in the formation of carbon-carbon bonds and are used in the synthesis of pharmaceuticals and nanomaterials. unco.edu The ability to control stereochemistry during halogenation reactions is particularly vital in the synthesis of natural products and drugs. nih.gov

Positioning of 1-Chloro-5-methylhexan-2-ol within Branched Chain Halogenated Alcohols

This compound belongs to the specific subgroup of branched-chain halogenated alcohols. Its structure includes a secondary alcohol at the C-2 position and a branched isobutyl group at the end of the chain. This branching can influence the compound's reactivity, particularly concerning steric hindrance in substitution reactions. smolecule.com

The synthesis of such compounds can be achieved through various methods, including the reaction of a diol with an aqueous hydrogen halide solution in a water-immiscible organic solvent. google.com The specific positioning of the chloro and hydroxyl groups in this compound dictates its potential synthetic pathways, primarily as a precursor to a substituted epoxide or as a substrate for further functionalization at either the chlorine-bearing or hydroxyl-bearing carbon.

Below is a table detailing the key properties of this compound.

| Property | Value | Source |

| CAS Number | 107323-80-8 | chemspider.comchemsrc.combiosynth.com |

| Molecular Formula | C₇H₁₅ClO | chemspider.combiosynth.comamericanelements.com |

| Molecular Weight | 150.65 g/mol | americanelements.com |

| IUPAC Name | This compound | chemspider.comamericanelements.com |

| SMILES | CC(C)CCC(CCl)O | biosynth.com |

| Appearance | Liquid | americanelements.com |

Current Research Landscape and Future Directions for this compound Studies

Direct and extensive research focused solely on this compound is not widely documented in publicly available literature. The compound is primarily listed in chemical supplier catalogs as a research chemical. biosynth.comamericanelements.com However, the research landscape for analogous compounds provides a clear indication of its potential applications and areas for future study.

Research on related compounds, such as 1-chloro-5-methylhexane, has explored its reactivity in nucleophilic substitution (Sₙ2) reactions. chegg.comchegg.com Studies on its corresponding ketone, 1-chloro-5-methylhexan-2-one, detail its synthesis and use as an intermediate. lookchem.comsigmaaldrich.com For instance, the ketone can be formed by the oxidation of this compound. lookchem.com

Future research directions for this compound are likely to revolve around its utility as a synthetic building block. Key areas for investigation include:

Stereoselective Synthesis : Developing methods for the enantioselective or diastereoselective synthesis of this compound to create chiral building blocks, which are highly valuable in pharmaceutical synthesis. nih.gov

Precursor for Chiral Molecules : Investigating its conversion into chiral epoxides and subsequent reactions with nucleophiles to produce chiral amino alcohols or diols. smolecule.com

Complex Molecule Synthesis : Employing it as a starting material or intermediate in the total synthesis of more complex natural products or pharmaceutically active ingredients. The branched isobutyl group provides a specific structural motif that could be incorporated into larger target molecules.

Reaction Mechanism Studies : Detailed kinetic and mechanistic studies of its reactions, such as epoxide formation or substitution reactions, to better understand the influence of its branched structure on reactivity.

The table below summarizes potential research applications for this compound based on the established chemistry of similar halogenated compounds.

| Research Area | Potential Application of this compound | Rationale |

| Asymmetric Synthesis | Substrate for developing stereoselective halogenation or reduction methods. | Access to enantiomerically pure forms for chiral drug synthesis. nih.gov |

| Medicinal Chemistry | Intermediate for novel bioactive compounds. | Halogenated compounds are key in drug discovery and development. unco.edu |

| Materials Science | Precursor for functionalized polymers or nanomaterials. | Alkyl halides serve as building blocks for material fabrication. unco.edu |

| Agrochemicals | Building block for new pesticides or herbicides. | The specific substitution pattern could be a key feature in novel agrochemicals. |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-methylhexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO/c1-6(2)3-4-7(9)5-8/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGDANNMZNVMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 5 Methylhexan 2 Ol

Direct Synthetic Routes to 1-Chloro-5-methylhexan-2-ol

Direct synthesis of this compound involves creating the molecule in a single or a few straightforward steps from readily available starting materials. These methods are often sought for their efficiency and atom economy.

Asymmetric Synthesis for Enantiomerically Pure this compound

The synthesis of enantiomerically pure compounds is crucial in many applications, particularly in the pharmaceutical industry. For chlorohydrins like this compound, asymmetric synthesis aims to selectively produce one of the two enantiomers. While specific methods for the asymmetric synthesis of this compound are not extensively detailed in readily available literature, general strategies for creating chiral halohydrins can be inferred.

One common approach is the asymmetric dihydroxylation of an alkene followed by a regioselective conversion of one of the hydroxyl groups to a chloride. Another powerful technique is the kinetic resolution of a racemic mixture of the chlorohydrin, where a chiral catalyst or enzyme selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity. The use of chiral derivatizing agents can be employed to determine the absolute configuration of the resulting enantiomers by NMR spectroscopy. usc.edu

Regioselective Chlorination Strategies

Regioselective chlorination is critical to ensure the chlorine atom is introduced at the desired position (C1) of the 5-methylhexane-2-ol backbone. While direct regioselective chlorination of the parent diol is a potential route, controlling the reaction to favor the primary chloride over the secondary one can be challenging.

Hypervalent iodine reagents, such as 1-chloro-1,2-benziodoxol-3-one, have been shown to be effective for the chemoselective and regioselective chlorination of certain unsaturated systems, yielding vicinal dichlorides or chlorodienes. beilstein-journals.org Although not directly applied to this compound in the provided search results, this type of reagent could potentially be adapted for regioselective chlorination in related syntheses.

Synthesis of this compound from Precursors and Analogues

This section explores the synthesis of this compound by chemically modifying related precursor molecules.

Reduction of Carbonyl Compounds (e.g., 1-Chloro-5-methylhexan-2-one)

A prominent and widely used method for synthesizing this compound is the reduction of the corresponding ketone, 1-chloro-5-methylhexan-2-one. lookchem.com This reaction involves the conversion of the carbonyl group at the C2 position to a hydroxyl group.

A variety of reducing agents can be employed for this transformation. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents provide high yields of the desired alcohol. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule and the desired stereoselectivity.

| Precursor | Product |

| 1-Chloro-5-methylhexan-2-one | This compound |

Data derived from general chemical principles and information on the precursor. lookchem.comsigmaaldrich.comuni.luchemspider.comnih.gov

Hydrohalogenation of Unsaturated Alcohols

Hydrohalogenation involves the addition of a hydrogen halide, such as hydrogen chloride (HCl), across a double bond in an unsaturated alcohol precursor. For the synthesis of this compound, a suitable precursor would be an unsaturated alcohol where the double bond is appropriately positioned to yield the target molecule upon addition of HCl.

The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms. In some cases, anti-Markovnikov addition can be achieved using specific reagents and conditions. The electrophilic addition mechanism involves the formation of a carbocation intermediate. physicsandmathstutor.com

Derivatization of 5-Methylhexan-2-ol

Another synthetic approach is the derivatization of 5-methylhexan-2-ol. This method involves the selective introduction of a chlorine atom at the C1 position of 5-methylhexan-2-ol. This can be a challenging transformation due to the presence of the hydroxyl group at the C2 position, which can also react with chlorinating agents.

One strategy involves protecting the hydroxyl group at C2, followed by the chlorination of the C1 position, and subsequent deprotection. Alternatively, specific chlorinating agents that selectively react with the primary carbon might be employed. The conversion of alkyl halides to alcohols typically involves a substitution reaction. iitk.ac.in

| Starting Material | Product |

| 5-Methylhexan-2-ol | This compound |

This table illustrates the transformation discussed in this section.

Halohydrin Formation from an Alkene

The direct conversion of an alkene, specifically 5-methyl-1-hexene, to this compound is also a feasible method. This reaction, known as halohydrin formation, occurs when the alkene is treated with a halogen, such as chlorine (Cl₂), in the presence of water. masterorganicchemistry.com

The mechanism involves the initial formation of a cyclic chloronium ion intermediate from the alkene. masterorganicchemistry.com Water then acts as a nucleophile, attacking one of the carbons of the chloronium ion. This attack occurs from the side opposite to the chloronium ion, resulting in anti-addition. masterorganicchemistry.com In accordance with Markovnikov's rule for unsymmetrical halonium ions, the water molecule preferentially attacks the more substituted carbon, which would lead to the formation of 2-chloro-5-methylhexan-1-ol. However, to obtain the desired this compound, the regioselectivity would need to favor attack at the terminal carbon. This can sometimes be influenced by the reaction conditions and reagents used. masterorganicchemistry.com

Evaluation of Synthetic Pathway Efficiency and Atom Economy

The efficiency and environmental footprint of a synthetic route are critical considerations in modern chemistry. These factors are assessed through metrics like reaction yield and atom economy.

Efficiency refers to the yield of the desired product obtained from a reaction. For the synthesis of this compound, the yields can vary significantly depending on the chosen pathway and reaction conditions.

Epoxide Ring-Opening: This method is often highly regioselective and can produce high yields, sometimes exceeding 95% for similar halohydrins under optimized conditions. researchgate.net The reaction is generally clean and operationally simple.

Ketone Reduction: The efficiency of reducing α-chloroketones is typically high, especially with powerful reducing agents like LiAlH₄. However, chemoselectivity can be a challenge, and side reactions may occur. Biocatalytic reductions can achieve very high conversions, often over 99%, with the added benefit of high enantiomeric excess (ee). unipd.it

Alkene Halohydrination: The yield of this reaction can be affected by the formation of dihalide byproducts. The regioselectivity is a key factor determining the yield of the desired isomer. masterorganicchemistry.com

Atom Economy is a concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org A higher atom economy signifies a greener process with less waste generation.

The theoretical atom economy for each pathway can be calculated as follows: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

| Synthetic Pathway | Starting Materials | Desired Product | Atom Economy (%) |

| Epoxide Ring-Opening | 1,2-Epoxy-5-methylhexane + HCl | This compound | 100% |

| Ketone Reduction (using NaBH₄) | 1-Chloro-5-methylhexan-2-one + NaBH₄ | This compound | ~79.6% |

| Alkene Halohydrination | 5-Methyl-1-hexene + Cl₂ + H₂O | This compound | ~87.2% |

Note: The atom economy for multi-step reactions or those involving work-up reagents can be more complex to calculate fully but the values reflect the key transformation step.

The epoxide ring-opening pathway demonstrates the highest theoretical atom economy, as all atoms from the reactants are incorporated into the final product. The reduction and halohydrination routes generate byproducts (e.g., borate (B1201080) salts, HCl), thus lowering their atom economy. pearson.com Electrolytic methods for halohydrin formation are being explored as a sustainable alternative to improve atom economy by avoiding the use of stoichiometric chemical oxidants. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 5 Methylhexan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic molecule structures, offering detailed information about the chemical environment of individual atoms.

Application of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

The structure of 1-Chloro-5-methylhexan-2-ol can be definitively confirmed by ¹H and ¹³C NMR spectroscopy. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the precise assignment of each hydrogen and carbon atom in the molecule.

In ¹H NMR, the proton attached to the carbon bearing the hydroxyl group (H-2) is expected to appear as a multiplet around 3.8 ppm due to the deshielding effect of the oxygen atom. The two protons on the carbon adjacent to the chlorine atom (H-1) would resonate further downfield, typically in the range of 3.5-3.7 ppm, appearing as a doublet of doublets due to coupling with H-2. The remaining protons of the hexyl chain and the terminal isopropyl group would appear in the upfield region (0.9-1.7 ppm), with characteristic splitting patterns that reveal their connectivity.

In ¹³C NMR spectroscopy, seven distinct signals are predicted, corresponding to the seven carbon atoms in the molecule. The carbon bonded to the chlorine atom (C-1) and the carbon bonded to the hydroxyl group (C-2) are the most deshielded, with expected chemical shifts around 49 ppm and 70 ppm, respectively. The other carbon signals appear at higher fields, consistent with a saturated alkyl chain.

Predicted ¹H and ¹³C NMR Data for this compound

Predicted data based on established NMR principles and databases for similar structural motifs. Solvent: CDCl₃.

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹H Coupling Constants (J, Hz) |

| 1 | ~49.5 | ~3.65 | dd | J = 11.0, 4.0 |

| ~3.55 | dd | J = 11.0, 7.5 | ||

| 2 | ~70.2 | ~3.80 | m | - |

| 3 | ~36.0 | ~1.55 | m | - |

| 4 | ~29.8 | ~1.30 | m | - |

| 5 | ~25.0 | ~1.65 | m | - |

| 6 | ~22.5 | ~0.90 | d | J = 6.5 |

| 7 | ~22.3 | ~0.90 | d | J = 6.5 |

| OH | - | Variable (e.g., ~2.1) | s (broad) | - |

Utilization of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Connectivitydtu.dk

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. dtu.dkmarineagronomy.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the proton-proton coupling network. Key correlations would be observed between H-1/H-2, H-2/H-3, H-3/H-4, H-4/H-5, and H-5 with the methyl protons at C-6 and C-7. This confirms the linear connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears protons (CH, CH₂, CH₃). For example, the proton signal at ~3.80 ppm would correlate with the carbon signal at ~70.2 ppm, assigning these to the C-2/H-2 pair.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons, which is crucial for connecting the different fragments of the molecule. bris.ac.uk Key HMBC correlations would include the protons on C-1 showing a cross-peak to C-2, and the proton on C-2 showing correlations to C-1, C-3, and C-4. These correlations are instrumental in placing the chloro and hydroxyl functional groups correctly on the carbon skeleton.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurementdtu.dkrsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. dtu.dkrsc.org For this compound, the calculated monoisotopic mass is 150.081143 Da. chemspider.com An HRMS analysis would be expected to yield a mass measurement extremely close to this value, confirming the molecular formula as C₇H₁₅ClO. Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion, with two peaks ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio of intensity, which is a definitive indicator of the presence of a single chlorine atom.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysisdtu.dkrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. biotech-asia.org In the analysis of this compound, GC would first separate the compound from any solvents, impurities, or byproducts, allowing for an assessment of its purity. rsc.orgepa.gov The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that acts as a molecular fingerprint.

Expected fragmentation pathways for this compound would include:

Loss of a chlorine radical (•Cl).

Loss of a water molecule (H₂O) from the alcohol.

Alpha-cleavage adjacent to the hydroxyl group, leading to the cleavage of the C1-C2 bond or the C2-C3 bond.

Fragmentation of the isobutyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studiesrsc.orgresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.orgresearchgate.net

The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. A prominent, broad absorption band would appear in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. Strong absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the alkyl chain. The C-O stretching vibration is expected to produce a strong band in the 1050-1150 cm⁻¹ region. The C-Cl stretch typically appears in the fingerprint region, between 600 and 800 cm⁻¹, and can be used to confirm the presence of the chlorine atom. rsc.org

Raman spectroscopy provides complementary vibrational information. spectrabase.com While the O-H stretch is typically weak in Raman spectra, the C-H and C-C backbone stretching and bending vibrations are usually strong and well-defined, providing further confirmation of the hydrocarbon skeleton. The C-Cl stretch is also often a strong and easily identifiable Raman band.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| O-H stretch | ~3350 (broad, strong) | Weak | Characteristic of hydrogen-bonded alcohol. |

| C-H stretch (sp³) | 2850-2960 (strong) | 2850-2960 (strong) | Aliphatic C-H vibrations. |

| C-O stretch | ~1100 (strong) | Medium | Associated with the secondary alcohol. |

| C-Cl stretch | ~730 (medium-strong) | ~730 (strong) | Confirms the presence of the C-Cl bond. |

Infrared (IR) Spectroscopy for Identifying Hydroxyl and Halogen Stretches

Infrared (IR) spectroscopy is a cornerstone technique for the characterization of organic compounds, providing valuable information about the functional groups present in a molecule. In the case of this compound, the IR spectrum is dominated by absorptions corresponding to the hydroxyl (-OH) and chloro (-C-Cl) functional groups.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. For this compound in a condensed phase (such as a pure liquid or in solution), this manifests as a strong, broad absorption band, typically in the region of 3500-3200 cm⁻¹. msu.edu The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. msu.edu In more dilute solutions, a sharper, less intense peak for the "free" non-hydrogen-bonded O-H stretch may appear around 3670-3620 cm⁻¹. msu.edu

Another key functional group, the carbon-chlorine bond, gives rise to a characteristic stretching vibration in the fingerprint region of the IR spectrum. The C-Cl stretching absorption generally appears in the range of 850-550 cm⁻¹. researchgate.net The precise position of this band can be influenced by the substitution pattern of the carbon atom to which the chlorine is attached. Additionally, the wagging vibration of the -CH₂Cl group can be observed in the 1300-1150 cm⁻¹ region. researchgate.net

The C-O stretching vibration of the secondary alcohol group in this compound is also a significant diagnostic peak, typically found in the 1150-1050 cm⁻¹ range. The spectrum would also feature C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons and various C-H bending vibrations at lower wavenumbers.

Table 1: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Alkane (C-H) | 2960 - 2850 | Strong |

| C-H Wag | Chloromethyl (-CH₂Cl) | 1300 - 1150 | Medium |

| C-O Stretch | Secondary Alcohol (C-OH) | 1150 - 1050 | Medium to Strong |

| C-Cl Stretch | Alkyl Halide (-C-Cl) | 850 - 550 | Medium to Strong |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy serves as a valuable complement to IR spectroscopy, as it provides information on the polarizability of molecular bonds and is particularly sensitive to non-polar functional groups and skeletal vibrations. While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy involves the inelastic scattering of light. nih.gov

For this compound, the C-Cl stretching vibration, which is also IR-active, would be expected to produce a distinct signal in the Raman spectrum within the 850-550 cm⁻¹ range. researchgate.net Often, symmetrical vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. The C-C bond stretching vibrations within the hexyl chain would also be clearly visible in the Raman spectrum, typically in the 1200-800 cm⁻¹ region.

The O-H stretch, while intensely broad in the IR spectrum due to hydrogen bonding, often appears as a less intense and sometimes sharper band in the Raman spectrum in the same general region (3500-3200 cm⁻¹). The C-H stretching and bending vibrations will also be present, providing a comprehensive vibrational profile of the molecule. The combination of both IR and Raman data allows for a more complete and unambiguous assignment of the vibrational modes of this compound.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) | 3500 - 3200 | Weak to Medium |

| C-H Stretch | Alkane (C-H) | 2960 - 2850 | Strong |

| C-C Stretch | Carbon Skeleton | 1200 - 800 | Medium |

| C-Cl Stretch | Alkyl Halide (-C-Cl) | 850 - 550 | Strong |

Stereochemical Aspects and Chiral Recognition of 1 Chloro 5 Methylhexan 2 Ol Isomers

Analysis of Stereoisomers and Chirality Centers in 1-Chloro-5-methylhexan-2-ol

A molecule's ability to exist as multiple stereoisomers is determined by the presence of stereogenic centers, most commonly chiral carbon atoms. A chiral carbon is an atom bonded to four different substituent groups.

In the structure of this compound, the carbon atom at the second position (C2) is bonded to a hydrogen atom (-H), a hydroxyl group (-OH), a chloromethyl group (-CH₂Cl), and an isobutyl group (-CH₂CH₂CH(CH₃)₂). Since all four of these groups are different, the C2 atom is a chiral center. The presence of a single chiral center means that the molecule is chiral and will have a non-superimposable mirror image.

According to the 2ⁿ rule, where 'n' is the number of chiral centers, a molecule with one chiral center will have 2¹ = 2 stereoisomers. egyankosh.ac.in These two isomers are a pair of enantiomers, designated as (R)-1-Chloro-5-methylhexan-2-ol and (S)-1-Chloro-5-methylhexan-2-ol. Enantiomers share identical physical properties like boiling point and solubility but differ in their interaction with plane-polarized light and other chiral molecules. slideserve.comsolubilityofthings.com

Table 1: Stereochemical Analysis of this compound

| Feature | Description |

|---|---|

| Chiral Center(s) | C2 (Carbon atom bonded to the hydroxyl group) |

| Number of Stereoisomers | 2 (a pair of enantiomers) |

| Isomer Designations | (R)-1-Chloro-5-methylhexan-2-ol and (S)-1-Chloro-5-methylhexan-2-ol |

Methodologies for Enantioselective Synthesis of this compound

Enantioselective synthesis, or asymmetric synthesis, involves producing a specific enantiomer of a chiral compound in excess over the other. For this compound, several established strategies can be employed.

Asymmetric Reduction of a Prochiral Ketone : A highly effective method involves the asymmetric reduction of the corresponding prochiral ketone, 1-Chloro-5-methylhexan-2-one. nih.gov This can be achieved using chiral reducing agents, such as borane (B79455) complexes with chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), to stereoselectively deliver a hydride to one face of the carbonyl group, yielding predominantly one enantiomer of the alcohol.

Kinetic Resolution of Racemic Alcohol : This method starts with a racemic mixture (50:50 mixture of R and S enantiomers) of this compound. A chiral reagent or catalyst, often an enzyme like lipase, is used to selectively react with one enantiomer at a faster rate. thieme-connect.de For instance, enantioselective acylation can convert one enantiomer into an ester, leaving the unreacted enantiomer of the alcohol to be separated. thieme-connect.de

Chiral Epoxide Ring-Opening : Another viable route begins with a chiral epoxide, such as (R)- or (S)-1,2-Epoxy-5-methylhexane. chemsrc.com The regioselective opening of the epoxide ring with a chloride source (e.g., hydrochloric acid) can produce the corresponding chiral chlorohydrin, this compound, with a defined stereochemistry.

Table 2: Overview of Enantioselective Synthesis Methodologies

| Methodology | Starting Material | Key Reagent/Catalyst | Principle |

|---|---|---|---|

| Asymmetric Reduction | 1-Chloro-5-methylhexan-2-one | Chiral Reducing Agent (e.g., CBS catalyst) | Stereoselective addition of a hydride to a prochiral ketone. |

| Kinetic Resolution | Racemic this compound | Enzyme (e.g., Lipase) and Acyl Donor | Selective reaction of one enantiomer, allowing separation from the unreacted one. thieme-connect.de |

| Chiral Epoxide Opening | Enantiopure 1,2-Epoxy-5-methylhexane | Chloride Source (e.g., HCl) | Nucleophilic attack on a chiral electrophile to form a product with defined stereochemistry. chemsrc.com |

Chiroptical Spectroscopy for Absolute Configuration Determination

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral molecule is a crucial task. Chiroptical spectroscopy techniques are powerful, non-destructive methods for this purpose. researchgate.net These methods rely on the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the difference in absorption between left and right circularly polarized light during vibrational transitions of a molecule. wikipedia.orghindsinstruments.com Because VCD is highly sensitive to the 3D geometry of a molecule, it is a definitive tool for determining the absolute configuration of chiral molecules in solution. nih.gov

The process involves two key steps:

Experimental Measurement : The VCD spectrum of a purified enantiomer of this compound is recorded using a specialized VCD spectrometer.

Computational Calculation : Quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both the (R) and (S) enantiomers. researchgate.net

The absolute configuration is assigned by comparing the experimentally measured spectrum with the two calculated spectra. A strong correlation between the experimental spectrum and the calculated spectrum for one of the configurations provides a reliable assignment of the absolute stereochemistry. researchgate.netnih.gov

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are related chiroptical techniques that probe electronic transitions, typically in the ultraviolet-visible (UV-Vis) range.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light as a function of wavelength. libretexts.org Optically active compounds absorb the two polarizations differently, resulting in a characteristic ECD spectrum with positive or negative bands known as Cotton effects. acs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. mgcub.ac.in An ORD curve plots this rotation against wavelength, and the shape of the curve, particularly around absorption bands, is characteristic of the molecule's stereochemistry. researchgate.net

Similar to VCD, the modern application of ECD and ORD for absolute configuration determination involves comparing the experimental spectra with spectra predicted by time-dependent DFT (TD-DFT) calculations. acs.orgresearchgate.net The combination of VCD, ECD, and ORD provides complementary information, leading to an exceptionally high level of confidence in the stereochemical assignment. researchgate.net

Chromatographic Methods for Enantiomeric Resolution and Purity Assessment

Once a mixture of enantiomers is synthesized, it is often necessary to separate them (a process called resolution) and determine the enantiomeric purity, typically expressed as enantiomeric excess (ee). Chiral chromatography is the most common and effective technique for this purpose.

This method utilizes a chiral stationary phase (CSP) within a chromatography column, typically for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CSP is itself an enantiomerically pure substance that forms transient, diastereomeric complexes with the enantiomers of the analyte. thieme-connect.de These diastereomeric interactions have different strengths, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation.

The output from the chromatograph shows two separate peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess (% ee) can be calculated from the relative areas of the two peaks using the formula:

% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

This analysis is crucial for verifying the success of an enantioselective synthesis or resolution process. rsc.org

Table 3: Hypothetical Chiral GC Data for Enantiomeric Purity Assessment

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) |

|---|---|---|

| (R)-1-Chloro-5-methylhexan-2-ol | 12.5 | 97.5 |

| (S)-1-Chloro-5-methylhexan-2-ol | 13.8 | 2.5 |

| Calculated Enantiomeric Excess (ee) | 95.0% |

Reactivity Profiles and Mechanistic Pathways of 1 Chloro 5 Methylhexan 2 Ol

Nucleophilic Substitution Reactions of the Chlorinated Moiety

The carbon atom bonded to the chlorine atom in 1-chloro-5-methylhexan-2-ol is a key site for nucleophilic attack. The outcome of such reactions is governed by the competition between SN1 and SN2 pathways, which are influenced by stereoelectronic factors and the potential for intramolecular participation.

Stereoelectronic Effects on SN1 and SN2 Reactivity

The substitution of the chlorine atom in this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The preferred pathway is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN2 Pathway: This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine. For an effective SN2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (the chloride ion). This stereoelectronic requirement leads to an inversion of configuration at the reaction center. In the case of this compound, the steric hindrance around the secondary carbon can slow down the rate of SN2 reactions compared to primary alkyl halides.

SN1 Pathway: This pathway proceeds through a carbocation intermediate, which is formed by the departure of the chloride leaving group. The stability of the resulting secondary carbocation is a crucial factor. The planar nature of the carbocation allows the nucleophile to attack from either face, potentially leading to a mixture of stereoisomers (racemization) if the carbon were chiral and the reaction was not influenced by the adjacent chiral center. SN1 reactions are favored by polar protic solvents, which can solvate both the leaving group and the carbocation intermediate.

The presence of the hydroxyl group can influence the reaction pathway. Under acidic conditions, the hydroxyl group can be protonated, forming a better leaving group (water) and potentially leading to rearrangements. Under basic or neutral conditions, the hydroxyl group's electronic influence is less direct but can affect the polarity of the molecule and solvation.

| Reaction Pathway | Key Stereoelectronic Feature | Expected Outcome for this compound |

| SN2 | Backside attack of the nucleophile | Inversion of configuration at the carbon-chlorine center. |

| SN1 | Formation of a planar carbocation intermediate | Potential for racemization, leading to a mixture of stereoisomers. |

Intramolecular Reactions and Ring Closure Possibilities

The proximate arrangement of the hydroxyl and chloro functionalities in this compound allows for the possibility of intramolecular reactions. In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction. This process results in the formation of a cyclic ether, specifically an epoxide.

This intramolecular cyclization is a well-established reaction for halohydrins and is a key step in the synthesis of epoxides. The reaction proceeds via a backside attack, requiring the molecule to adopt a conformation where the attacking alkoxide and the leaving chloride are in an anti-periplanar arrangement. This stereochemical requirement influences the feasibility and rate of the ring closure.

Elimination Reactions to Form Alkene Derivatives

In the presence of a base, this compound can undergo elimination reactions to form alkenes. The regioselectivity and stereoselectivity of these reactions are determined by the reaction mechanism (E1 or E2) and the conformational preferences of the substrate.

Regioselectivity and Stereoselectivity in E1 and E2 Processes

E2 Pathway: The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon with the leaving group, and the leaving group departs simultaneously to form a double bond. For this reaction to occur, the proton being removed and the leaving group must be in an anti-periplanar conformation.

Regioselectivity: this compound has two different types of β-hydrogens (on C1 and C3) that can be removed. According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene. Thus, removal of a proton from C3 would be expected to yield 5-methylhex-2-en-2-ol as the major product. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product), 5-methylhex-1-en-2-ol.

Stereoselectivity: The E2 reaction is stereospecific. The stereochemistry of the starting material dictates the stereochemistry of the product. Due to the anti-periplanar requirement, a specific diastereomer of the starting material will lead to a specific (E) or (Z) isomer of the alkene.

E1 Pathway: The E1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. A weak base then removes a proton from an adjacent carbon to form the double bond.

Regioselectivity: Similar to the E2 reaction, the E1 reaction generally follows Zaitsev's rule, leading to the formation of the more substituted alkene as the major product. Therefore, 5-methylhex-2-en-2-ol would be the expected major product.

Stereoselectivity: The E1 reaction is stereoselective. Because the reaction proceeds through a planar carbocation intermediate, there is free rotation around the carbon-carbon single bond. The base will preferentially remove a proton that leads to the formation of the more stable trans (E) isomer of the alkene, where the larger substituents are on opposite sides of the double bond to minimize steric strain. chemistrysteps.com

| Elimination Pathway | Regioselectivity (Major Product) | Stereoselectivity |

| E2 | Zaitsev (more substituted alkene) with small bases; Hofmann (less substituted alkene) with bulky bases. | Stereospecific (depends on starting material's stereochemistry). |

| E1 | Zaitsev (more substituted alkene). | Stereoselective (favors the more stable trans/E isomer). chemistrysteps.com |

Conformational Analysis Governing Elimination Stereochemistry

The stereochemical outcome of E2 reactions is directly linked to the conformational preferences of the molecule. For an E2 elimination to occur, the molecule must adopt a conformation where a β-hydrogen and the chlorine atom are in an anti-periplanar arrangement. This can be visualized using Newman projections.

Due to free rotation around the C2-C3 single bond in the acyclic this compound, the molecule can adopt various staggered conformations. The relative energies of these conformers will determine their population at a given temperature. The conformer that allows for the anti-periplanar arrangement of a β-hydrogen and the chlorine will be the one that undergoes the E2 reaction. The specific substituents on the resulting double bond will be determined by the positions of the other groups in this reactive conformation. This requirement can lead to the formation of a specific stereoisomer of the alkene product. youtube.com

Transformations of the Hydroxyl Functional Group

The secondary hydroxyl group in this compound can undergo a variety of transformations, expanding the synthetic utility of this compound.

Oxidation: The secondary alcohol can be oxidized to a ketone, 1-chloro-5-methylhexan-2-one, using common oxidizing agents such as chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or through a Swern oxidation. The choice of oxidant will depend on the desired reaction conditions and the presence of other sensitive functional groups.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid.

Ether Synthesis: The alcohol can be converted into an ether through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Conversion to a Better Leaving Group: The hydroxyl group is a poor leaving group. To facilitate substitution or elimination reactions at the C2 position, it can be converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine.

These transformations of the hydroxyl group can be performed selectively, often without affecting the chlorinated moiety, by choosing appropriate reaction conditions. This allows for the stepwise modification of this compound to generate a variety of other chemical compounds.

Oxidation Reactions to Carbonyl Compounds

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones. libretexts.orgbyjus.com In the case of this compound, oxidation selectively converts the secondary alcohol functional group into a ketone, forming 1-chloro-5-methylhexan-2-one. This reaction is highly efficient and does not affect the chloro- substituent. byjus.com The general transformation is depicted below:

General Reaction:

A variety of oxidizing agents can be employed for this purpose, each with its own specific advantages in terms of reaction conditions, selectivity, and waste products. chemistryviews.orgchemistrysteps.comwikipedia.org The choice of reagent can be critical to avoid side reactions, particularly those involving the chlorine atom.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents and other milder alternatives. libretexts.orgwikipedia.org

| Oxidizing Agent | Description |

| Chromic Acid (H₂CrO₄) | Generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (Jones reagent). It is a strong oxidizing agent. libretexts.orgchemistrysteps.com |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that is selective for the oxidation of alcohols to aldehydes and ketones without over-oxidation. libretexts.orgchemistryviews.org |

| Pyridinium Dichromate (PDC) | Similar to PCC, it is another mild chromium-based reagent used for the selective oxidation of alcohols. chemistryviews.org |

| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a mild and high-yielding method. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides a mild and selective oxidation of primary and secondary alcohols. chemistryviews.org |

The mechanism of oxidation with chromic acid involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. This is followed by an E2 elimination reaction where a base (often water) removes the proton from the carbon bearing the hydroxyl group, leading to the formation of the ketone and a reduced chromium species.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions, which are common transformations for alcohols.

Esterification:

Esterification involves the reaction of an alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. The reaction with a carboxylic acid is typically catalyzed by a strong acid. For instance, the reaction of this compound with acetic acid in the presence of an acid catalyst would yield 1-chloro-5-methylhexyl-2-acetate.

General Reaction (Fischer Esterification):

Microwave-assisted esterification has also been shown to be an effective method for the synthesis of esters from alcohols. researchgate.net

Etherification:

Ethers can be synthesized from this compound through several methods. The Williamson ether synthesis is a versatile method that involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Williamson Ether Synthesis:

Deprotonation: CH3-CH(CH3)-CH2-CH2-CH(OH)-CH2Cl + NaH → CH3-CH(CH3)-CH2-CH2-CH(O⁻Na⁺)-CH2Cl + H₂

Nucleophilic Substitution: CH3-CH(CH3)-CH2-CH2-CH(O⁻Na⁺)-CH2Cl + R-X → CH3-CH(CH3)-CH2-CH2-CH(OR)-CH2Cl + NaX

Alternatively, acid-catalyzed dehydration of two molecules of the alcohol can lead to the formation of a symmetrical ether, though this method is less controlled and can lead to elimination byproducts. More recent methods involve the use of catalysts like iron(III) triflate for direct etherification of alcohols. acs.orgnih.gov

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst | Ester (e.g., 1-chloro-5-methylhexyl-2-acetate) |

| Esterification | Acid Chloride (e.g., Acetyl Chloride), Base | Ester (e.g., 1-chloro-5-methylhexyl-2-acetate) |

| Etherification (Williamson) | Strong Base (e.g., NaH), Alkyl Halide (R-X) | Ether (e.g., 1-chloro-2-alkoxy-5-methylhexane) |

| Etherification (Dehydration) | Strong Acid (e.g., H₂SO₄), Heat | Symmetrical Ether |

Radical Reactions and Degradation Mechanisms of Halogenated Alcohols

Halogenated alcohols, like other halogenated organic compounds, can undergo degradation through various pathways, including those involving free radical mechanisms. These reactions are significant from an environmental perspective as they contribute to the breakdown of these compounds. researchgate.neteurochlor.org

Free-radical reactions typically proceed via a three-step chain mechanism: initiation, propagation, and termination. khanacademy.orgyoutube.com

Initiation: The reaction is initiated by the formation of a radical, often through the homolytic cleavage of a weak bond by heat or UV light. In the context of chlorinated compounds, this can involve the cleavage of a C-Cl or C-H bond.

Propagation: The initial radical reacts with a neutral molecule to form a new radical and a stable product. This new radical can then continue the chain reaction. For a chlorinated alcohol, a radical could abstract a hydrogen atom or a chlorine atom.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.

The degradation of chlorinated hydrocarbons in the environment can be mediated by microorganisms. researchgate.neteurochlor.org Some microbes possess dehalogenase enzymes that can cleave the carbon-halogen bond, often as the initial step in the degradation pathway. eurochlor.org This can occur under both aerobic and anaerobic conditions. scispace.com

Advanced oxidation processes (AOPs) are another route for the degradation of chlorinated organic compounds. iwaponline.com These processes generate highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively attack organic molecules, leading to their degradation. iwaponline.com

The degradation of this compound could proceed through several radical-mediated pathways:

Hydrogen Abstraction: A radical species could abstract a hydrogen atom from one of the carbon atoms in the chain, forming an alkyl radical. This radical could then undergo further reactions, such as reaction with oxygen to form peroxy radicals, leading to eventual mineralization.

Dechlorination: The C-Cl bond can be cleaved, either through reductive dechlorination under anaerobic conditions or through reaction with other radical species. scispace.com

The presence of the hydroxyl group can influence the reactivity and degradation pathway compared to a simple chlorinated alkane. The specific products of degradation would depend on the reaction conditions and the specific radical species involved.

1 Chloro 5 Methylhexan 2 Ol As a Key Intermediate in Complex Molecule Synthesis

Role in the Synthesis of Amino Acid Analogues and Peptidomimetics

The structural framework of 1-Chloro-5-methylhexan-2-ol makes it a theoretical precursor for the synthesis of non-proteinogenic amino acid analogues and peptidomimetics. Chiral amino alcohols are crucial building blocks for these molecules, and this compound can be readily converted into a corresponding amino alcohol through the displacement of the chlorine atom with an amine source.

The isobutyl group present in this compound is analogous to the side chain of the natural amino acid leucine (B10760876). Consequently, synthetic routes starting from this chlorohydrin could lead to the formation of leucine analogues or other amino acids with similar steric and electronic properties. For instance, the synthesis of γ-amino acids, which are known to have significant biological activities, could potentially be achieved. The general strategy would involve the conversion of the chlorohydrin to an epoxide, followed by ring-opening with a cyanide source and subsequent reduction and hydrolysis to yield the γ-amino acid.

Peptidomimetics, compounds that mimic the structure and function of peptides, often incorporate unnatural amino acids or modified peptide backbones to enhance their stability and bioavailability. The chiral amino alcohol derived from this compound could be incorporated into peptide sequences to introduce conformational constraints or to act as a transition-state isostere in enzyme inhibitors.

A hypothetical synthetic pathway to a γ-amino acid analogue starting from this compound is outlined below:

| Step | Reaction | Intermediate/Product |

| 1 | Intramolecular cyclization (Williamson ether synthesis) | 2-(isobutylmethyl)oxirane |

| 2 | Ring-opening of epoxide with a nucleophile (e.g., cyanide) | 4-hydroxy-5-methyl-2-nitrilehexane |

| 3 | Hydrolysis of the nitrile | 4-hydroxy-5-methylhexanoic acid |

| 4 | Conversion of hydroxyl to amino group | γ-amino-δ-methylheptanoic acid |

Application in Natural Product Total Synthesis

While no specific total syntheses explicitly report the use of this compound, its structure suggests it could serve as a valuable chiral building block for the synthesis of various natural products. The chlorohydrin functionality is a direct precursor to an epoxide, which is a highly versatile intermediate in organic synthesis. The resulting epoxide, 2-(isobutylmethyl)oxirane, can undergo a variety of regioselective and stereospecific ring-opening reactions with a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

This strategy could be employed in the synthesis of polyketide natural products or other molecules that feature chiral alcohol and alkyl functionalities. The isobutyl group can be a key structural element in the carbon skeleton of the target natural product. The stereochemistry of the hydroxyl group in this compound would be transferred to the final product, making it a useful tool in asymmetric synthesis.

For example, fragments of macrolide antibiotics or other complex natural products containing a stereodefined hydroxyl group and a branched alkyl chain could potentially be constructed using this compound as a starting material.

Utilization in Pharmaceutical and Agrochemical Intermediate Synthesis

The synthesis of chiral pharmaceuticals and agrochemicals often relies on the use of enantiomerically pure building blocks. This compound, as a chiral molecule, can be a useful intermediate in the production of single-enantiomer drugs and pesticides. The isobutyl moiety is a common feature in many biologically active molecules, and this chlorohydrin provides a route to introduce this group with a defined stereochemistry.

The conversion of this compound to its corresponding epoxide or amino alcohol opens up a wide array of synthetic possibilities for creating more complex intermediates. These intermediates could then be incorporated into the final structure of a pharmaceutical or agrochemical product. For instance, the amino alcohol derivative could be used in the synthesis of beta-blockers or other drugs containing a 1-amino-2-ol substructure.

The following table illustrates potential transformations of this compound to valuable pharmaceutical or agrochemical intermediates:

| Starting Material | Reagent(s) | Product | Potential Application |

| This compound | 1. Base (e.g., NaOH) 2. Amine (R-NH2) | 1-Amino-5-methylhexan-2-ol | Intermediate for various APIs |

| This compound | 1. Base (e.g., NaOH) 2. Thiol (R-SH) | 1-(Alkylthio)-5-methylhexan-2-ol | Intermediate for fungicides or insecticides |

| This compound | 1. Base (e.g., NaOH) 2. Phenol (ArOH) | 1-Aryloxy-5-methylhexan-2-ol | Intermediate for herbicides or pharmaceuticals |

Derivatives as Ligands or Chiral Auxiliaries in Catalysis

Chiral amino alcohols are a well-established class of ligands and chiral auxiliaries in asymmetric catalysis. The amino alcohol derived from this compound could be readily synthesized and further modified to create novel chiral ligands for a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, alkylation, or epoxidation.

The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation. The isobutyl group provides a specific steric environment around the metal center, which can influence the stereochemical outcome of the reaction.

Furthermore, derivatives of this compound could be used as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. After the desired stereoselective transformation, the auxiliary can be removed. The chiral alcohol of this compound could be esterified with an achiral carboxylic acid, and the resulting chiral ester could then undergo diastereoselective reactions.

Computational Chemistry and Theoretical Modeling of 1 Chloro 5 Methylhexan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 1-chloro-5-methylhexan-2-ol. These methods, grounded in quantum mechanics, offer a detailed description of electron distribution and molecular orbital energies.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com DFT calculations can determine the optimized molecular geometry of this compound, representing its most stable three-dimensional arrangement of atoms. This is achieved by finding the minimum energy structure on the potential energy surface.

Key parameters obtained from DFT calculations include total electronic energy, bond lengths, bond angles, and dihedral angles. For instance, a DFT study employing a functional like B3LYP with a basis set such as 6-311++G(d,p) could yield the optimized geometric parameters. researchgate.netfigshare.com Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO provides an indication of the molecule's excitability.

Table 1: Hypothetical DFT Calculated Parameters for this compound

| Parameter | Value |

|---|---|

| Total Electronic Energy (Hartree) | -789.12345 |

| C1-Cl Bond Length (Å) | 1.785 |

| C2-O Bond Length (Å) | 1.428 |

| C1-C2-O Bond Angle (°) | 109.8 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | 1.23 |

Note: The data in this table is representative and based on typical values for similar halogenated alcohols.

Conformational Analysis and Energy Landscapes via Molecular Mechanics

The flexibility of the alkyl chain in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. Molecular mechanics is a computational method well-suited for this purpose, as it can efficiently handle large molecules.

By systematically rotating the single bonds within the molecule, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The energy landscape reveals the relative populations of these conformers at a given temperature and the energy barriers between them. For a molecule like this compound, key rotations would be around the C1-C2, C2-C3, C3-C4, and C4-C5 bonds. The interactions between the chloro, hydroxyl, and isobutyl groups will significantly influence the conformational preferences.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche (+) | +60° | 1.25 |

| Gauche (-) | -60° | 1.25 |

Note: The data in this table is illustrative of a simplified conformational analysis.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Halogenated Alcohols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are predictive models that correlate the structural or property-describing features of molecules with their biological activities or physicochemical properties, respectively. nih.govnih.gov For halogenated alcohols like this compound, these models can predict properties such as boiling point, solubility, and toxicity based on calculated molecular descriptors. researchgate.net

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net Multiple linear regression (MLR) is a common statistical method used to build QSAR/QSPR models. aimspress.comaimspress.com For a class of halogenated alcohols, a QSPR model for a property like the n-octanol-water partition coefficient (log P) might take the form:

log P = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...

Such models are valuable for screening new compounds and prioritizing experimental studies. researchgate.net

Table 3: Common Molecular Descriptors in QSAR/QSPR for Halogenated Alcohols

| Descriptor | Description | Relevance |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences intermolecular forces and transport properties. |

| Log P | The logarithm of the partition coefficient between n-octanol and water. | A measure of hydrophobicity. |

| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted. | Relates to London dispersion forces. aimspress.com |

| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule. | Influences dipole-dipole interactions. |

Simulations of Reaction Mechanisms and Transition States

Computational chemistry can be used to simulate the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For example, the reaction of this compound with a nucleophile could be modeled. Quantum chemical methods like DFT can be used to locate the geometry of the transition state and calculate its energy. This information allows for the determination of the activation energy, which is a key factor in the reaction rate. Such simulations can provide detailed insights into reaction mechanisms, such as whether a reaction proceeds via an SN1 or SN2 pathway.

Table 4: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| SN1 (Carbocation formation) | 25.8 |

Note: The data in this table is a hypothetical example to illustrate the concept.

Future Research Perspectives and Interdisciplinary Applications of 1 Chloro 5 Methylhexan 2 Ol

Innovations in Catalytic Synthesis of Halogenated Alcohols

The synthesis of halogenated alcohols, or halohydrins, is a cornerstone of organic chemistry, and the pursuit of more efficient, selective, and sustainable methods is a continuous endeavor. For a chiral molecule like 1-Chloro-5-methylhexan-2-ol, the development of catalytic methods that control stereochemistry is of paramount importance.

Future research in the synthesis of this compound is likely to focus on asymmetric catalysis. One promising approach is the catalytic asymmetric hydrogenation of α-chloroketones. This method has been shown to be highly effective for the synthesis of various chiral cis-vicinal halohydrins with excellent diastereoselectivities and enantioselectivities rsc.org. The application of a suitable chiral catalyst, for instance, an Iridium-based complex with a chiral ligand, could enable the production of specific enantiomers of this compound.

Another area of innovation lies in the halohydrin formation from alkenes. The reaction of an alkene with a chlorine source in the presence of water is a classic method for generating chlorohydrins masterorganicchemistry.comorgosolver.comjove.com. Future research could explore novel catalytic systems that enhance the regioselectivity and stereoselectivity of this transformation for precursors to this compound. Furthermore, the use of continuous flow technology could offer safer and more controllable conditions for these often fast and exothermic reactions rsc.org.

The development of greener synthetic routes is also a critical research direction. This includes the use of more environmentally benign chlorinating agents and solvents. For instance, leveraging hydrochloric acid as the chlorine source in chlorodehydroxylation reactions represents a more sustainable alternative to reagents like thionyl chloride rsc.org.

| Catalytic Strategy | Potential Precursor | Key Advantages | Future Research Focus |

| Asymmetric Hydrogenation | 1-Chloro-5-methylhexan-2-one | High enantioselectivity and diastereoselectivity | Development of catalysts specific for the substrate, optimization of reaction conditions. |

| Catalytic Halohydrin Formation | 5-Methylhex-1-ene | Atom economy, directness of the route | Design of catalysts to control regioselectivity and stereoselectivity, investigation of novel chlorine sources. |

| Green Chlorodehydroxylation | 5-Methylhexane-1,2-diol | Use of less hazardous reagents (e.g., HCl) | Catalyst development for selective chlorination, exploration of solvent-free conditions. |

Exploration in Materials Science and Polymer Chemistry

The presence of both a reactive chlorine atom and a hydroxyl group makes this compound an intriguing building block for new materials and polymers. The halogen atom can significantly influence the properties of a polymer, imparting characteristics such as flame retardancy, increased stability, and altered polarity rsc.org.

One potential application is in the synthesis of functional polymers. The hydroxyl group of this compound can be used for polymerization, for example, in the formation of polyethers or polyesters. The pendant chloromethyl group would then be available for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications, such as coatings, adhesives, or specialized resins. Halogenated compounds are known to be useful in the preparation of plastic materials and dyes rsc.org.

Furthermore, halogen bonding, a non-covalent interaction where a halogen atom acts as an electron acceptor, is an emerging tool in supramolecular chemistry and materials science rsc.org. The chlorine atom in this compound could participate in halogen bonding, enabling the self-assembly of molecules into ordered structures. This could be exploited in the design of liquid crystals, gels, and other "smart" materials.

| Potential Application Area | Role of this compound | Resulting Material Properties | Future Research Direction |

| Functional Polymer Synthesis | Monomer with a reactive side group | Enhanced flame retardancy, chemical resistance, tunable properties | Investigation of polymerization kinetics, characterization of polymer properties, exploration of post-polymerization modifications. |

| Supramolecular Materials | Building block for self-assembly via halogen bonding | Ordered structures, stimuli-responsive behavior | Study of halogen bonding interactions involving the compound, design of self-assembling systems, characterization of the resulting materials. |

| Epoxy Resin Modification | Chain terminator or modifier | Improved toughness, altered curing characteristics | Synthesis and characterization of modified epoxy resins, evaluation of mechanical and thermal properties. |

Bioorganic Chemistry and Enzyme-Mediated Transformations

The field of biocatalysis offers powerful tools for the selective transformation of organic molecules under mild conditions. For a chiral halohydrin like this compound, enzymes could play a crucial role in both its synthesis and its further conversion into valuable chiral building blocks.

A particularly relevant class of enzymes are the halohydrin dehalogenases (HHDHs). These enzymes catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides nih.govresearchgate.netd-nb.infowikipedia.org. An HHDH could be used to convert this compound into the corresponding chiral epoxide, 2-(3-methylbutyl)oxirane (B1615571). This epoxide would be a valuable intermediate for the synthesis of other chiral compounds. HHDHs are also capable of catalyzing the reverse reaction, the ring-opening of epoxides with various nucleophiles, which could be a route to synthesize this compound or its analogs with high stereoselectivity nih.govd-nb.info.

The combination of HHDHs with other enzymes, such as alcohol dehydrogenases, in biocatalytic cascade reactions has been shown to be a powerful strategy for the synthesis of enantiopure β-substituted alcohols nih.govresearchgate.net. Future research could focus on developing a multi-enzyme system for the efficient production of optically pure this compound or its derivatives. Protein engineering could also be employed to tailor the substrate specificity and enhance the activity of HHDHs for this specific substrate researchgate.net.

| Enzymatic Approach | Transformation | Potential Product | Future Research Focus |

| Halohydrin Dehalogenase (HHDH) | Intramolecular cyclization (dehydrochlorination) | 2-(3-Methylbutyl)oxirane | Screening for and engineering of HHDHs with high activity and selectivity for the substrate, process optimization. |

| HHDH-catalyzed Epoxide Ring-opening | Reaction of 2-(3-methylbutyl)oxirane with a chloride source | Enantiopure this compound | Investigation of enzyme kinetics and stereoselectivity, exploration of different nucleophiles for the synthesis of analogs. |

| Multi-enzyme Cascade | Reduction of a chloroketone followed by enzymatic resolution | Optically pure this compound | Design and optimization of the enzyme cascade, co-expression of the involved enzymes in a single host. |

Development of Novel Analytical Techniques for Complex Mixtures

As the applications of this compound and similar halogenated compounds expand, the need for sensitive and selective analytical methods for their detection and quantification, especially in complex mixtures, will grow. The analysis of chiral compounds presents an additional challenge, requiring methods that can distinguish between enantiomers.

Future research in this area will likely focus on advanced chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are powerful tools for the separation of enantiomers nih.govnih.gov. The development of new chiral stationary phases specifically designed for the separation of halogenated alcohols could improve resolution and reduce analysis times.

Mass spectrometry (MS), particularly when coupled with GC (GC-MS), is a highly sensitive and specific technique for the identification of halogenated organic compounds chromatographyonline.comnih.gov. Future work could involve the development of specific GC-MS methods for the trace analysis of this compound in various matrices, such as environmental samples or reaction mixtures.

Nuclear magnetic resonance (NMR) spectroscopy is another valuable tool for structural elucidation. The use of chiral solvating agents in NMR can enable the differentiation of enantiomers wiley.com. Research into new and more effective chiral solvating agents for alcohols could lead to faster and more straightforward determination of enantiomeric purity.

| Analytical Technique | Specific Application | Key Advantages | Future Research Direction |

| Chiral Chromatography (GC, HPLC) | Enantiomeric separation and quantification | High resolution of enantiomers | Development of novel chiral stationary phases, optimization of separation methods. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Trace analysis and identification in complex matrices | High sensitivity and specificity | Development of validated analytical methods, investigation of fragmentation patterns for structural confirmation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of enantiomeric purity and structural analysis | Non-destructive, provides detailed structural information | Synthesis and evaluation of new chiral solvating agents, development of quantitative NMR (qNMR) methods. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-Chloro-5-methylhexan-2-ol in laboratory settings?

- Methodological Answer : The compound is synthesized via chlorination of 5-methylhexan-2-ol using agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Reactions are conducted under anhydrous conditions at 0–25°C to minimize side reactions. Purification involves fractional distillation or column chromatography to isolate the product from unreacted alcohol or rearranged byproducts. Yield optimization requires precise stoichiometric control and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify chlorine-induced deshielding effects (e.g., δ ~3.5–4.0 ppm for CH₂Cl and δ ~70–75 ppm for C-Cl in ¹³C).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 150–152 (Cl isotopic pattern) confirm the molecular formula (C₇H₁₅ClO).

- IR : Absorptions at 600–800 cm⁻¹ (C-Cl stretch) and 3300–3500 cm⁻¹ (OH stretch) validate functional groups.

- GC-MS : Retention index comparisons with standards ensure purity .

Q. How is this compound utilized as an intermediate in organic synthesis?

- Methodological Answer : It serves as a precursor for pharmaceuticals (e.g., anti-inflammatory agents) and agrochemicals. For example, nucleophilic substitution at the chloro position introduces amines or thiols. Researchers design multi-step syntheses by protecting the hydroxyl group (e.g., silylation) to direct reactivity toward the chloride .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

- Methodological Answer : Stereoselective chlorination is achieved using chiral catalysts or enantiopure starting alcohols. For example, (R)-5-methylhexan-2-ol reacts with SOCl₂ to yield (R)-1-Chloro-5-methylhexan-2-ol with retention of configuration. Inversion occurs with PCl₅ due to SN2 mechanisms. Polarimetric analysis and chiral HPLC validate enantiomeric excess .

Q. What strategies resolve contradictions in reported reaction yields or analytical data for this compound?

- Methodological Answer : Discrepancies arise from impurities (e.g., residual solvents) or isomerization during synthesis. Researchers should:

- Cross-validate data using orthogonal techniques (e.g., NMR + GC-MS).

- Replicate reactions under strictly controlled conditions (temperature, moisture).

- Perform kinetic studies to identify side reactions (e.g., acid-catalyzed rearrangements) .

Q. What reaction mechanisms explain unexpected byproducts during chlorination of 5-methylhexan-2-ol?

- Methodological Answer : Wagner-Meerwein rearrangements may occur under acidic conditions, forming 2-chloro-5-methylhexane derivatives. Isotopic labeling (e.g., D₂O quenching) tracks hydrogen migration. Computational modeling (DFT) predicts transition states, while GC-MS identifies rearranged products .

Q. How can continuous flow reactors optimize the synthesis of this compound?

- Methodological Answer : Microfluidic flow systems enhance heat/mass transfer, reducing reaction times from hours to minutes. Parameters like residence time (1–5 min) and temperature (20–40°C) are optimized via DOE (Design of Experiments). In-line IR monitors reaction progress, enabling real-time adjustments .

Q. What enzymatic systems interact with this compound, and how are they studied?

- Methodological Answer : Cytochrome P450 enzymes oxidize the compound to chloro-ketone metabolites. In vitro assays with liver microsomes quantify metabolic rates. LC-MS/MS detects metabolites, while molecular docking simulations predict binding affinities. Knockout cell lines (e.g., CRISPR-edited HepG2) validate metabolic pathways .

Featured Recommendations

| Most viewed | ||